Enhanced Hydrophilicity Over Non-PEGylated N-Ethylmaleimide (NEM)
The target compound exhibits significantly higher hydrophilicity than the classic thiol-reactive probe N-ethylmaleimide (NEM), as evidenced by computed XLogP3 values [1]. This class-level property, driven by the PEG2 spacer, is a key differentiator for maintaining protein solubility during conjugation reactions [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.8 |
| Comparator Or Baseline | N-Ethylmaleimide (NEM, CAS 128-53-0): -0.11 |
| Quantified Difference | Δ XLogP3 = -0.69 (more hydrophilic) |
| Conditions | Computed property (PubChem) |
Why This Matters
The lower XLogP3 value indicates superior aqueous solubility, which is crucial for minimizing non-specific hydrophobic interactions and protein precipitation during bioconjugation procedures.
- [1] PubChem. (2026). 1-[2-(2-methoxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/914224-85-4 View Source
- [2] Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking. In Crosslinking Technical Handbook. Retrieved from ScienceDirect Topics: Maleimide. View Source
